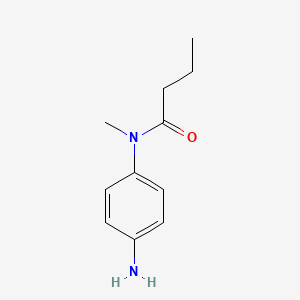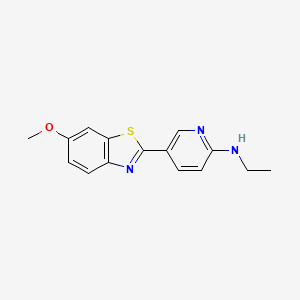
(4-Butylphenyl)methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Butylphenyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butylphenyl)methylamine hydrochloride typically involves the following steps:
Nitration of 4-Butylbenzene: The starting material, 4-butylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 4-butyl-1-nitrobenzene.
Reduction of Nitro Group: The nitro group in 4-butyl-1-nitrobenzene is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in hydrochloric acid, yielding 4-butylaniline.
Formation of Methylamine Derivative: 4-butylaniline is then reacted with formaldehyde and formic acid in a reductive amination process to form (4-butylphenyl)methylamine.
Hydrochloride Salt Formation: Finally, (4-butylphenyl)methylamine is treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Butylphenyl)methylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents.
Industry: It serves as a precursor in the manufacture of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Butylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (4-Methylphenyl)methylamine hydrochloride
- (4-Ethylphenyl)methylamine hydrochloride
- (4-Propylphenyl)methylamine hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the phenyl ring.
- Chemical Properties: These compounds exhibit similar chemical properties but may differ in solubility, boiling points, and reactivity based on the alkyl chain length.
- Biological Activity: The biological activity can vary, with longer alkyl chains potentially enhancing lipophilicity and membrane permeability.
(4-Butylphenyl)methylamine hydrochloride stands out due to its specific balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H18ClN |
|---|---|
Molekulargewicht |
199.72 g/mol |
IUPAC-Name |
(4-butylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-2-3-4-10-5-7-11(9-12)8-6-10;/h5-8H,2-4,9,12H2,1H3;1H |
InChI-Schlüssel |
IHVWXOBNNUPHKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)CN.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl [1-methyl-4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate](/img/structure/B8342763.png)

![Benzenepropanoic acid, -[[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]oxy]-, (S)-](/img/structure/B8342779.png)
![1-(6-[1,3]Dioxolan-2-yl-pyridin-2-yl)ethanone](/img/structure/B8342796.png)

![N-(2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)-N'-methylthiourea](/img/structure/B8342819.png)


